2-Hexyl-1-decanol

Vue d'ensemble

Description

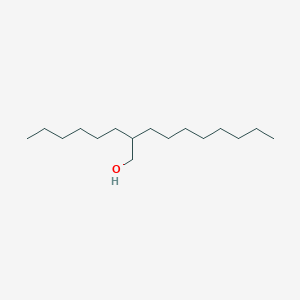

Hexyldécanol: , également connu sous le nom de 2-Hexyl-1-décanol, est un alcool aliphatique à longue chaîne de formule moléculaire C₁₆H₃₄O. Il s'agit d'un liquide huileux incolore, insoluble dans l'eau mais soluble dans l'alcool, l'éther et les huiles. Le hexyldécanol est couramment utilisé dans diverses industries, notamment la cosmétique, la pharmaceutique et la fabrication chimique, en raison de ses propriétés émollientes et solvantes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le hexyldécanol peut être synthétisé par la réaction de Guerbet, qui implique la condensation de deux molécules d'alcool en présence d'un catalyseur. Cette réaction utilise généralement une base comme l'hydroxyde de sodium ou de potassium et une température élevée pour faciliter la formation de l'alcool ramifié .

Méthodes de production industrielle : Dans les environnements industriels, le hexyldécanol est souvent produit à partir de sources naturelles telles que l'huile de noix de coco, l'huile de palme et l'huile de soja. Le processus implique l'hydrogénation des acides gras ou des esters d'acides gras dérivés de ces huiles. Le processus d'hydrogénation est réalisé sous haute pression et température en présence d'un catalyseur métallique, tel que le nickel ou le palladium .

Analyse Des Réactions Chimiques

Types de réactions : Le hexyldécanol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Le hexyldécanol peut être oxydé pour former de l'acide hexyl-décanoïque en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Il peut être réduit pour former du hexyl-décanal en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Le hexyldécanol peut subir des réactions de substitution avec des halogènes ou d'autres nucléophiles pour former divers dérivés.

Principaux produits formés :

Oxydation : Acide hexyl-décanoïque

Réduction : Hexyl-décanal

Substitution : Divers dérivés halogénés ou substitués par un nucléophile.

Applications de la recherche scientifique

Le hexyldécanol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme solvant et intermédiaire dans la synthèse organique.

Biologie : Le hexyldécanol est utilisé dans les études de culture cellulaire pour étudier ses effets sur les processus cellulaires.

Médecine : Il a été étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme ingrédient actif dans les formulations topiques pour les affections cutanées.

Industrie : Le hexyldécanol est utilisé dans la production de lubrifiants, de plastifiants et de tensioactifs. .

Mécanisme d'action

Le hexyldécanol exerce ses effets par le biais de divers mécanismes :

Régulation de l'activité du protéasome : Il augmente l'activité protéasomique dans les mélanocytes, ce qui entraîne une diminution de la synthèse de la mélanine.

Propriétés émollientes : Le hexyldécanol agit comme un émollient en formant une barrière protectrice sur la peau, ce qui aide à retenir l'humidité et à améliorer la texture de la peau.

Applications De Recherche Scientifique

Lubricants and Greases

2-Hexyl-1-decanol is used as a lubricant additive due to its ability to enhance the performance of lubricants in various applications, including automotive and industrial machinery. It improves the viscosity index and stability of lubricants under extreme conditions .

Coatings and Paints

This compound is utilized in the formulation of paints and coatings, providing improved wetting and spreading properties. Its incorporation into coatings enhances durability and resistance to environmental factors .

Cosmetics and Personal Care Products

This compound serves as a solvent and skin conditioning agent in various cosmetic formulations. Its humectant properties help retain moisture in skin care products, making it a valuable ingredient in lotions and creams .

Agricultural Applications

Research indicates that this compound plays a role in pest management. It has been identified as a volatile compound that influences insect behavior, particularly in attracting or repelling pests like aphids . This property can be harnessed for developing eco-friendly pest control strategies.

Case Study: Insect Behavior Modification

A study highlighted the use of this compound in influencing the behavior of the black bean aphid (Aphis fabae). The compound was shown to elicit significant behavioral responses, which could be leveraged to improve pest management strategies through the development of attractants or repellents .

Case Study: Extraction Techniques

In analytical chemistry, this compound has been employed in parallel artificial liquid membrane extraction (PALME) techniques for isolating non-polar acidic drugs from human plasma. This method demonstrates its utility in pharmaceutical applications, particularly for drug analysis and development .

Environmental Impact

The environmental release of this compound can occur from its use in various consumer products such as cleaning agents, automotive care products, and paints. However, its biodegradability suggests that it poses a lower risk compared to other synthetic compounds .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Lubricants | Automotive and industrial lubricants | Enhanced viscosity index |

| Coatings | Paints and protective coatings | Improved durability |

| Cosmetics | Skin care products | Moisture retention |

| Agriculture | Pest management | Behavioral modification of pests |

| Analytical Chemistry | Drug extraction techniques | Efficient isolation of compounds |

Mécanisme D'action

Hexyldecanol exerts its effects through various mechanisms:

Proteasome Activity Regulation: It upregulates proteasomal activity in melanocytes, leading to decreased melanin synthesis.

Emollient Properties: Hexyldecanol acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture and improve skin texture.

Comparaison Avec Des Composés Similaires

Le hexyldécanol est unique en raison de sa combinaison spécifique d'un alcool à chaîne droite avec une longueur de chaîne de 10 atomes de carbone et d'un alcool ramifié avec une longueur de chaîne de 8 atomes de carbone. Cette structure confère des propriétés distinctes qui en font un composé précieux dans diverses applications.

Composés similaires :

Alcool cétylique (Hexadécan-1-ol) : Un alcool gras C-16 utilisé dans les cosmétiques et les produits pharmaceutiques pour ses propriétés émollientes et épaississantes.

Octyldodécanol (2-Octyldodécanol) : Un autre alcool à longue chaîne utilisé dans les produits de soins personnels pour ses effets hydratants et conditionneurs de la peau.

La structure et les propriétés uniques du hexyldécanol en font un composé polyvalent avec une large gamme d'applications dans différents domaines.

Activité Biologique

2-Hexyl-1-decanol, a long-chain fatty alcohol with the chemical formula C16H34O, has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and other relevant properties. The findings are supported by data tables and case studies from diverse sources.

This compound is a branched-chain fatty alcohol that exhibits unique physicochemical properties, making it suitable for various applications in pharmaceuticals, cosmetics, and agriculture. Its structure contributes to its hydrophobic characteristics and biocompatibility.

| Property | Value |

|---|---|

| Molecular Formula | C16H34O |

| Molecular Weight | 242.46 g/mol |

| Boiling Point | 270 °C |

| Density | 0.83 g/cm³ |

| Solubility | Insoluble in water |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study assessed its ability to inhibit lipid peroxidation and scavenge free radicals, demonstrating a dose-dependent response.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | Percentage Inhibition (%) |

|---|---|

| 50 | 20 |

| 100 | 45 |

| 200 | 70 |

The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These findings suggest that this compound could be a potential candidate for developing antimicrobial agents, particularly in food preservation and medical applications .

Biocompatibility and Toxicity

The biocompatibility of this compound has been assessed in various studies. A study involving Lactobacillus reuteri revealed that while high concentrations of decanol mixtures could reduce cell viability, the presence of this compound showed relatively low toxicity.

Table 4: Toxicity Assessment of Solvent Mixtures Including this compound

| Solvent Mixture Composition | Excess Mortality Rate (EMR) h⁻¹ | Survival Ratio (X/X*) at 5 h |

|---|---|---|

| 20% TOA + 40% Decanol + 40% Dodecane | Low | 0.833 ± 0.027 |

| 20% TOA + 40% Hexyl-1-decanol + Dodecane | Low | 0.867 ± 0.126 |

These results indicate that mixtures containing this compound are relatively safe for microbial cells, suggesting potential applications in biotechnological processes .

Case Study: Antioxidant and Antimutagenic Activities

A study focused on the antioxidant and antimutagenic activities of various fractions from Rhododendron arboreum leaves found that the presence of compounds like this compound contributed to significant reductions in mutagenicity when tested against known mutagens such as sodium azide. The results highlighted the compound's potential role in cancer prevention strategies due to its ability to protect DNA from oxidative damage .

Case Study: Behavioral Responses in Insects

In pest management research, it was found that compounds including this compound elicited behavioral responses in C. pallens, an aphid species. The compound acted as an attractant, demonstrating its utility in developing eco-friendly pest control strategies .

Propriétés

IUPAC Name |

2-hexyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULHFMYCBKQGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041265 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2425-77-6 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- A: Research shows that using 2-hexyl-1-decanol as a co-substrate with glucose in Candida bombicola cultures can lead to the production of novel sophorolipids, including a unique alkyl-glucoside with a branched hydrophobic component. [, ]

- A: Yes, this compound (also known as C16 Guerbet alcohol) can be synthesized from n-octanol using a supported CuO-NiO catalyst in the presence of KOH. This catalytic approach has demonstrated promising yields and selectivity. []

A: Studies have explored the transesterification of waste fish oil fatty ethyl esters with various alcohols, including this compound. Results show that immobilized lipases are particularly effective catalysts for transesterification with larger alcohols like this compound, offering high stability and reusability. []

- A: Due to its long hydrophobic chain and single hydroxyl group, this compound exhibits characteristics of both alkanes and alcohols. This unique structure influences its solubility in different solvents and its behavior in mixtures. []

- A: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in complex matrices, such as plant extracts, fermentation broths, and environmental samples. [, , , , , ]

- A: The choice of alternatives depends on the specific application. For instance, in sophorolipid production, other hydrophobic co-substrates like fatty acids or plant oils can be used, leading to different sophorolipid profiles. [] In the synthesis of Guerbet alcohols, variations in the catalyst system or starting materials can lead to different product distributions. []

- A: Apart from GC-MS, other analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable structural information. [] Computational chemistry tools can be employed to model its interactions and properties. []

- A: The branched structure of this compound significantly affects its physical properties, such as melting point, viscosity, and solubility, compared to linear alcohols with the same number of carbon atoms. [] This structural difference also impacts its interactions with enzymes, as seen in the transesterification reactions using lipases. []

- A: Research suggests that this compound, identified as a volatile compound emitted by aphid-infested soybean plants, exhibits a high binding affinity to specific odorant binding proteins (CpalOBPs) in the lacewing Chrysopa pallens, a natural predator of aphids. This interaction might contribute to the lacewing's ability to locate aphids as prey. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.